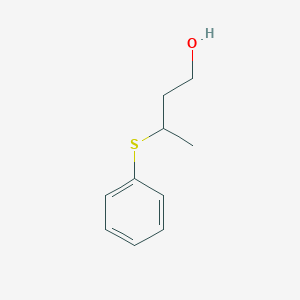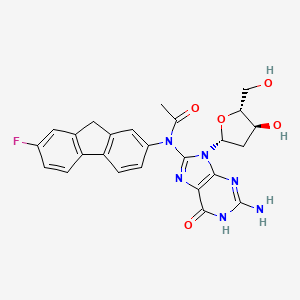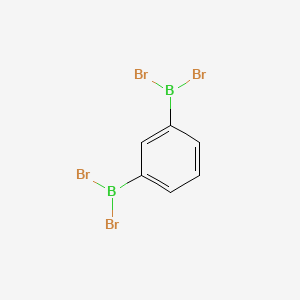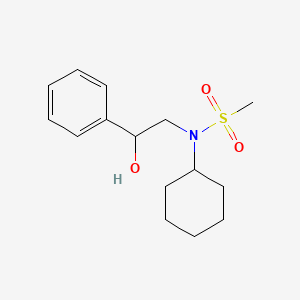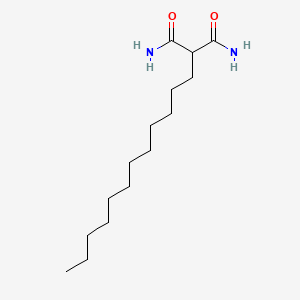
2-Dodecylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylpropanediamide is an organic compound characterized by the presence of a long dodecyl chain attached to a propanediamide backbone. This compound is notable for its amphiphilic properties, which make it useful in various applications, including as a surfactant and in the formation of monolayers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylpropanediamide typically involves the reaction of dodecylamine with a suitable propanediamide precursor. One common method is the reaction of dodecylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Hydrogenation may require a palladium on carbon catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylpropanediamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The dodecyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Dodecylpropanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the formation of micelles and monolayers, which are essential in studying surface chemistry and catalysis.
Biology: Employed in the preparation of lipid bilayers and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials and as a carrier for therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Dodecylpropanediamide is largely dependent on its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-Dodecylpropanediamine: Similar structure but with an amine group instead of an amide.
Dodecylamine: Lacks the propanediamide backbone.
N,N-Dimethyldodecylamine: Contains a tertiary amine instead of an amide group.
Uniqueness
2-Dodecylpropanediamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanediamide group. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
101452-66-8 |
|---|---|
Fórmula molecular |
C15H30N2O2 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
2-dodecylpropanediamide |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)18)15(17)19/h13H,2-12H2,1H3,(H2,16,18)(H2,17,19) |
Clave InChI |
ZCUSIIIYJWZSQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


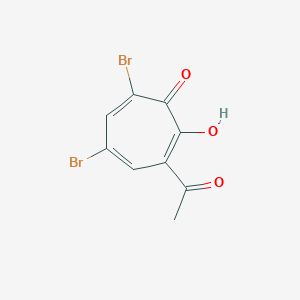
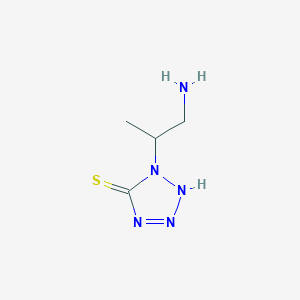
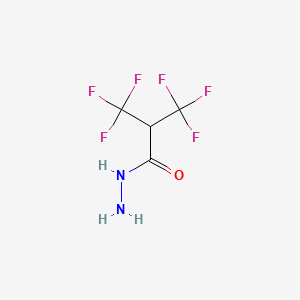
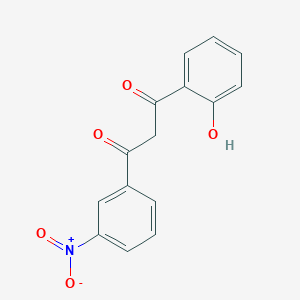
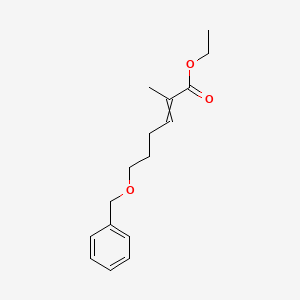
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
